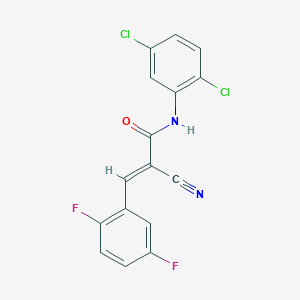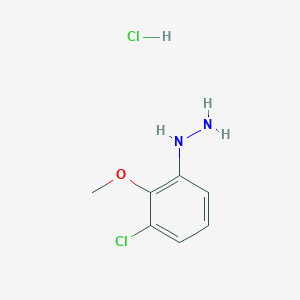
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” is a heterocyclic compound . It is a useful research chemical and has a molecular weight of 165.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=CC1=CN(C(C)(C)C)C=C1C . The InChI key is GRBRIIBLVDTOMG-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can participate in solvent-free condensation and reductive amination reactions .Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 165.23 .Wissenschaftliche Forschungsanwendungen
Application in Single Molecule Magnets
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde and its derivatives have been utilized in the synthesis of supramolecular chains, particularly in the creation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a one-dimensional polymeric topology, exhibiting single-molecule magnetic behavior, indicative of their potential in advanced magnetic and electronic applications (Giannopoulos et al., 2014).
Catalysis and Polymerization
Research indicates that derivatives of this compound, such as those involving pyrrole-based ligands, play a significant role in the synthesis and characterization of aluminum and zinc complexes. These complexes have been demonstrated to be effective catalysts in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).
Interaction with Glycine Esters
The interaction of derivatives of this compound with glycine esters has been studied, focusing on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research contributes to our understanding of reaction mechanisms in organic synthesis and the development of biologically active compounds (Zinchenko et al., 2018).
Optoelectronic Applications
Studies have shown that tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a derivative of this compound, can be converted into alkynyl-functionalized pyrenes. These compounds exhibit promising photophysical properties and electrochemical characteristics, making them potential candidates for use in organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).
Eigenschaften
IUPAC Name |
1-tert-butyl-4-methylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNVAFTMOIQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
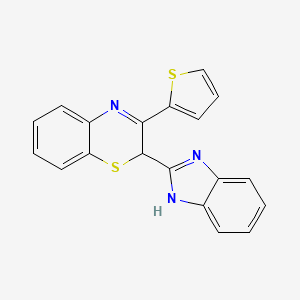
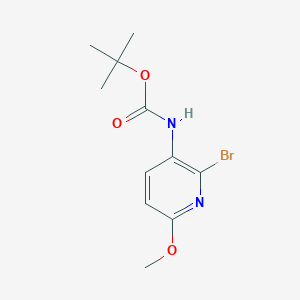
![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)
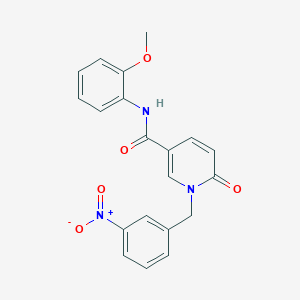
![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)
![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)
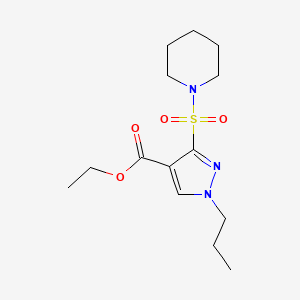
![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)
